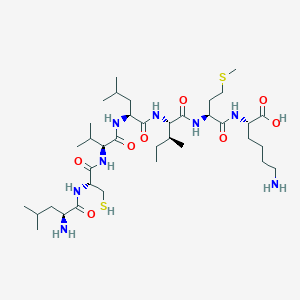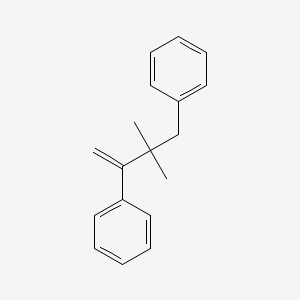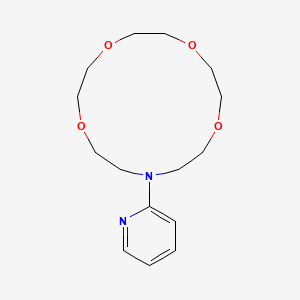
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly notable for its ability to coordinate with metal ions, making it useful in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and functional properties.
Biology: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in various industrial processes, including catalysis and the separation of metal ions.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Comparación Con Compuestos Similares
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- can be compared with other crown ethers and macrocyclic compounds. Similar compounds include:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: This compound is similar but lacks the pyridinyl group, which can affect its coordination properties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and nitrogen atoms, leading to different coordination behavior.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonyl derivatives: These compounds have additional functional groups that can modify their chemical properties and applications.
The uniqueness of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- lies in its specific structure, which allows for unique coordination properties and applications in various fields.
Propiedades
Número CAS |
823202-93-3 |
|---|---|
Fórmula molecular |
C15H24N2O4 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
13-pyridin-2-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-4-16-15(3-1)17-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17/h1-4H,5-14H2 |
Clave InChI |
OOZVBMCHJQWREA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



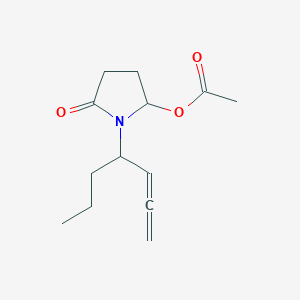

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)


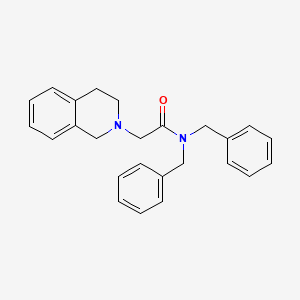
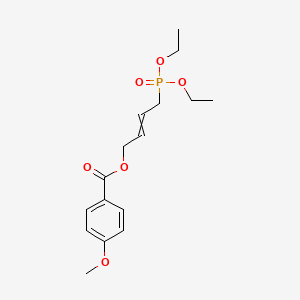

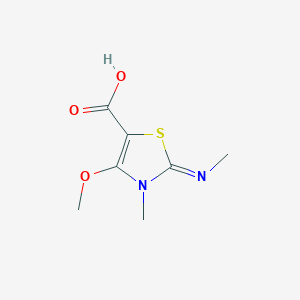
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
